molecular formula C7H5Cl2FO B1304679 2,4-Dichloro-5-fluorobenzyl alcohol CAS No. 219765-56-7

2,4-Dichloro-5-fluorobenzyl alcohol

Cat. No.: B1304679
CAS No.: 219765-56-7
M. Wt: 195.01 g/mol
InChI Key: JSYAJRDFLAMNMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzyl alcohol is an organic compound with the molecular formula C(_7)H(_5)Cl(_2)FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a hydroxymethyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes:

    Starting Material: Benzyl alcohol.

    Fluorination: The fluorine atom is introduced at the 5 position using reagents such as potassium fluoride (KF) or other fluorinating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluorobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, although this is less common.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: 2,4-Dichloro-5-fluorobenzaldehyde or 2,4-Dichloro-5-fluorobenzoic acid.

    Reduction: Benzyl alcohol derivatives with fewer halogen atoms.

    Substitution: Compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2,4-Dichloro-5-fluorobenzyl alcohol is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-fluorobenzyl alcohol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity towards certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2,4-Difluorobenzyl alcohol: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties and applications.

    5-Fluoro-2-chlorobenzyl alcohol: A positional isomer with different substitution patterns on the benzene ring.

Uniqueness

2,4-Dichloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of chlorine and fluorine atoms, which can influence its chemical reactivity and biological interactions. This unique structure makes it valuable for targeted research applications where specific halogen interactions are desired.

Biological Activity

2,4-Dichloro-5-fluorobenzyl alcohol is an organic compound characterized by its unique halogenated structure, which contributes to its significant biological activity. The molecular formula of this compound is C₇H₅Cl₂FO, and it has a molecular weight of approximately 195.02 g/mol. This compound has garnered interest in medicinal chemistry and agrochemical applications due to its potential antimicrobial properties and effects on various biological systems.

The presence of two chlorine atoms and one fluorine atom in the benzyl alcohol structure enhances the compound's lipophilicity and reactivity, making it a versatile intermediate in organic synthesis. The halogen substituents are known to influence biological activity by enhancing interactions with cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit microbial growth by disrupting cellular processes in bacteria, leading to cell death or growth inhibition. The following sections detail specific studies and findings related to its biological activity.

Antimicrobial Activity

A series of studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate that the compound can significantly inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Escherichia coli64 µg/mLDisruption of membrane integrity
Pseudomonas aeruginosa128 µg/mLInterference with metabolic pathways

These findings suggest that the compound's mechanism of action involves interference with critical cellular functions, potentially through enzyme inhibition or membrane disruption.

Cellular Effects

In addition to its antimicrobial properties, this compound affects various cellular processes. It has been observed to modulate cell signaling pathways and gene expression, influencing cellular metabolism. The compound's concentration and exposure duration play crucial roles in determining its effects on cell proliferation and apoptosis.

Case Study: Effects on Cancer Cells

A study evaluating the effects of this compound on L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation. The IC50 value was found to be in the nanomolar range, indicating strong cytotoxicity against these cancer cells. The mechanism involved the release of active metabolites that interfere with nucleic acid synthesis.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form covalent bonds with specific proteins or enzymes within microbial cells. This interaction can lead to:

  • Enzyme Inhibition : By binding to active sites on enzymes critical for bacterial survival.
  • Membrane Disruption : Affecting the integrity and function of cellular membranes.
  • Metabolic Interference : Altering metabolic pathways essential for energy production and biosynthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds highlights its enhanced biological activity:

Table 2: Comparison of Biological Activities

CompoundStructure FeaturesBiological Activity
2,4-Dichlorobenzyl alcoholTwo chlorine atomsModerate antibacterial properties
2-Fluorobenzyl alcoholOne fluorine atomLow antibacterial activity
3-Chlorobenzyl alcoholOne chlorine atomMinimal reactivity

The unique combination of halogens in this compound contributes to its superior reactivity and biological efficacy compared to these compounds.

Properties

IUPAC Name

(2,4-dichloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAJRDFLAMNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378842
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219765-56-7
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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